Mitochondrial Uncoupling Potency in Mammalian Cells
In a head‑to‑head in vitro study using rat liver mitochondria, fenoprop (2,4,5‑TP) demonstrated the highest uncoupling activity among four major chlorophenoxy herbicides, exceeding 2,4,5‑T, MCPA, and 2,4‑D [1]. The study assessed respiration rates on glutamate, malate, and succinate substrates across a 0.1–4.0 mM concentration range.
| Evidence Dimension | Uncoupling of oxidative phosphorylation (relative potency ranking) |
|---|---|
| Target Compound Data | Ranked 1st (strongest uncoupler) |
| Comparator Or Baseline | 2,4,5-T (2nd), MCPA (3rd), 2,4-D (4th) |
| Quantified Difference | 2,4,5-TP possesses the strongest uncoupling properties followed by 2,4,5-T, MCPA and 2,4-D in that order [1]. |
| Conditions | Rat liver mitochondria in vitro; substrate: glutamate, malate, succinate; concentration range 0.1–4.0 mM |
Why This Matters
Procurement of fenoprop is essential for toxicological studies modeling mitochondrial dysfunction, as 2,4,5‑T or MCPA would underestimate the uncoupling magnitude and potentially misclassify hazard.
- [1] Zychlinski, L., et al. (1990). Comparison of uncoupling activities of chlorophenoxy herbicides in rat liver mitochondria. Toxicology Letters, 52(1):25-34. PMID: 2356568. View Source
